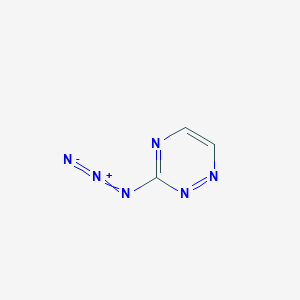

3-Azido-1,2,4-triazine

説明

3-Azido-1,2,4-triazine is a nitrogen-rich heterocyclic compound characterized by an azido (-N₃) group at the 3-position of the 1,2,4-triazine ring. This substituent imparts unique reactivity, particularly in cyclization and coordination chemistry. For instance, 3-azido-1,2,4-triazine undergoes regioselective cyclization to form tetrazolo[1,5-b][1,2,4]triazine (9A), a reaction pathway distinct from its isomers due to preferential cyclization at the N-2 position rather than N-4 . This property makes it a valuable synthon for polyheterocyclic systems. Additionally, its azido group enables participation in click chemistry and coordination with metals, as seen in zinc-based coordination compounds (though related studies focus on triazole analogs) .

特性

IUPAC Name |

3-azido-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N6/c4-9-8-3-5-1-2-6-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXMNESSXXUNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=N1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70803202 | |

| Record name | 3-Azido-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63931-06-6 | |

| Record name | 3-Azido-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70803202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

3-Azido-1,2,4-triazine has diverse applications in scientific research:

作用機序

The mechanism of action of 3-azido-1,2,4-triazine involves its ability to undergo azido-tetrazole tautomerism, leading to the formation of tetrazole isomers. The azido group can participate in pericyclic reactions, contributing to the formation of various cyclic structures .

類似化合物との比較

Structural and Reactivity Differences

The chemical behavior of 1,2,4-triazine derivatives is heavily influenced by substituents. Below is a comparative analysis:

Key Observations :

Pharmacological Potential

- Anticancer Activity: Compounds like 5-oxo-1,2,4-triazine hydrazides and 3-amino-derived heterobicycles (e.g., 13–15) show promising cytotoxicity, with docking scores surpassing fluconazole in CYP51 inhibition .

- Antifungal Activity : 1,2,4-Triazine derivatives exhibit strong binding to Candida albicans CYP51, suggesting a mechanism distinct from azido-triazines, which may leverage metal coordination for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。